molecular formula C14H10FN B7837826 7-(3-fluorophenyl)-1H-indole

7-(3-fluorophenyl)-1H-indole

Cat. No.: B7837826
M. Wt: 211.23 g/mol
InChI Key: HSQNQRNDNDIYBO-UHFFFAOYSA-N
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Description

7-(3-Fluorophenyl)-1H-indole (CAS 1214346-09-4) is a synthetic fluorinated aromatic compound with the molecular formula C15H10FNO and a molecular weight of 239.24 g/mol. This chemical belongs to the important class of indole derivatives, which are widely recognized in medicinal chemistry for their diverse biological activities and significant presence in pharmaceuticals and natural products . The indole scaffold is a versatile framework that facilitates interactions with various biological targets, making it a privileged structure in drug discovery . The primary research value of this compound lies in its role as a key building block for the synthesis of more complex molecules. It serves as a precursor in the development of novel compounds for investigating cancer, infectious diseases, neurological disorders, and metabolic conditions . The incorporation of a fluorine atom at the meta position of the phenyl ring can significantly influence the compound's electronic properties, metabolic stability, and binding affinity, which are critical parameters in optimizing drug-like properties . Researchers utilize this compound in combinatorial chemistry, transition-metal catalysis, and other synthetic methodologies to create libraries of molecules for biological screening . This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and comply with all applicable local and international regulations governing the use of chemical substances.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-(3-fluorophenyl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN/c15-12-5-1-4-11(9-12)13-6-2-3-10-7-8-16-14(10)13/h1-9,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSQNQRNDNDIYBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C3=CC(=CC=C3)F)NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 7 3 Fluorophenyl 1h Indole and Analogous Fluorinated Indoles

Established Synthetic Pathways for Indole (B1671886) Core Construction

The creation of the fundamental indole ring system is the first critical stage in the synthesis of complex derivatives. Over the years, numerous named reactions have been developed, each with specific advantages concerning substrate scope and reaction conditions.

Cyclization Reactions for Indole Ring Formation

Cyclization reactions are the most traditional and widely used methods for constructing the indole core. These methods typically involve the formation of key carbon-carbon and carbon-nitrogen bonds to close the pyrrole (B145914) ring onto a benzene (B151609) precursor.

Several classical methods are prominent:

Fischer Indole Synthesis : Discovered by Emil Fischer in 1883, this reaction involves the acid-catalyzed cyclization of arylhydrazones, which are derived from an arylhydrazine and a suitable aldehyde or ketone bhu.ac.inmdpi.com. The choice of acid catalyst is crucial, with options ranging from Brønsted acids like HCl and H₂SO₄ to Lewis acids such as ZnCl₂ and BF₃ mdpi.com.

Reissert Synthesis : This pathway involves the condensation of o-nitrotoluene with diethyl oxalate (B1200264) in the presence of a base, followed by reductive cyclization to form the indole-2-carboxylic acid, which can be subsequently decarboxylated bhu.ac.inpharmaguideline.com.

Leimgruber-Batcho Indole Synthesis : This method provides a versatile route to indoles from o-nitrotoluenes. The reaction proceeds via the formation of an enamine, which then undergoes reductive cyclization to yield the indole ring pharmaguideline.com.

Bartoli Indole Synthesis : Particularly relevant for the synthesis of 7-substituted indoles, this reaction involves the addition of three equivalents of a vinyl Grignard reagent to a nitrobenzene (B124822) derivative bhu.ac.inpharmaguideline.com. This method is a direct pathway to functionalize the C7 position during the ring-formation step.

Madelung Synthesis : This reaction involves the high-temperature, base-catalyzed intramolecular cyclization of N-acyl-o-toluidines bhu.ac.in. Modern variations have been developed that proceed under milder conditions using organolithium bases, expanding the scope to include more sensitive functional groups bhu.ac.in.

Synthesis Method Description Key Reagents/Conditions
Fischer SynthesisAcid-catalyzed cyclization of an arylhydrazone. bhu.ac.inmdpi.comArylhydrazine, Aldehyde/Ketone, Acid catalyst (e.g., HCl, ZnCl₂) bhu.ac.inmdpi.com
Reissert SynthesisCondensation of o-nitrotoluene with diethyl oxalate followed by reductive cyclization. bhu.ac.inpharmaguideline.como-Nitrotoluene, Diethyl oxalate, Sodium ethoxide, Reductant (e.g., Zn/AcOH) pharmaguideline.com
Bartoli SynthesisReaction of a nitrobenzene with a vinyl Grignard reagent to form 7-substituted indoles. bhu.ac.inpharmaguideline.comNitrobenzene, Vinyl magnesium bromide bhu.ac.inpharmaguideline.com
Leimgruber-BatchoReductive cyclization of an enamine derived from an o-nitrotoluene. pharmaguideline.como-Nitrotoluene, DMFDMA, Reductant (e.g., Raney Ni, H₂) pharmaguideline.com
Madelung SynthesisIntramolecular base-catalyzed cyclization of N-acyl-o-toluidines. bhu.ac.inN-acyl-o-toluidine, Strong base (e.g., NaNH₂, t-BuOK), High temperature bhu.ac.in

Dehydrogenative Cyclization Approaches

More contemporary methods focus on creating the indole ring through dehydrogenative processes, which offer high atom economy. These reactions often involve the formation of C-N or C-C bonds with the concomitant loss of hydrogen.

An electrocatalytic method has been developed for the dehydrogenative cyclization of 2-vinylanilides to synthesize indoles. organic-chemistry.org This approach avoids the need for external chemical oxidants by using an organic redox catalyst, such as phenothiazine, in an electrochemical cell organic-chemistry.org. The reaction proceeds via a radical pathway initiated by electrochemical oxidation organic-chemistry.org. This technique is effective for producing 3-substituted and 2,3-disubstituted indoles acs.org. Another strategy involves the dehydrogenative photocyclization of 3-styryl indoles, which proceeds without a catalyst or external oxidant under UV irradiation, representing a Mallory-type reaction acs.orgnih.gov.

Regioselective Functionalization of Indole Nucleus

Once the indole core is formed, the introduction of substituents at specific positions is required. For 7-(3-fluorophenyl)-1H-indole, this involves attaching a 3-fluorophenyl group at the C7 position of the indole's benzene ring, a task that presents a significant challenge due to the inherent reactivity of the pyrrole ring (C2 and C3 positions) chim.it.

C-H Functionalization Strategies

Direct C-H functionalization has emerged as a powerful tool for modifying the indole nucleus, avoiding the need for pre-functionalized starting materials chim.itnih.gov. Achieving regioselectivity, particularly on the less reactive benzene core (C4-C7 positions), often requires the use of directing groups chim.itnih.gov.

The installation of a directing group on the indole nitrogen (N1 position) can steer a metal catalyst to a specific C-H bond. For instance, an N-P(O)tBu₂ group can direct palladium and copper catalysts to achieve C7 and C6 arylation, respectively nih.gov. Similarly, N-pivaloyl and N-P(t)Bu₂ groups have been shown to effectively direct various C-H functionalization reactions—including arylation, olefination, and acylation—to the C7 position chim.itnih.gov. These transformations provide an efficient route to C7-functionalized indoles, which can then be deprotected to yield the free (NH) indole nih.gov.

Directing Group (at N1) Target Position Typical Catalyst System Reference
-P(O)tBu₂C7Palladium (Pd) nih.gov
-P(O)tBu₂C6Copper (Cu) nih.gov
-P(t)Bu₂C7Rhodium (Rh), Palladium (Pd) chim.itnih.gov
-PivaloylC7Boron (BBr₃) for borylation nih.gov

Introduction of Aryl Substituents (e.g., fluorophenyl)

The introduction of an aryl group, such as 3-fluorophenyl, onto the indole nucleus can be achieved through several methods. Palladium-catalyzed C-H arylation is a prominent strategy, directly coupling the indole C-H bond with an aryl halide, such as an iodoarene acs.org. Using a directing group approach, this coupling can be selectively guided to the C7 position nih.gov.

A general procedure for the direct arylation of indoles involves a catalytic system of Pd(OAc)₂ with a phosphine (B1218219) ligand, reacting the indole with an aryl halide in the presence of a base nih.gov. This method has been successfully used to synthesize various 3-phenyl-1H-indoles and could be adapted for C7 arylation with an appropriate directing group strategy nih.gov. An alternative route involves the synthesis of substituted indoles from 2-fluorophenyl imines, which upon treatment with a strong base like lithium diisopropylamide (LDA), can undergo cyclization to form the indole ring, potentially incorporating the desired substitution pattern from the outset organic-chemistry.org.

Advanced Fluorination Techniques Applicable to Indole Systems

While this compound already contains fluorine on the phenyl substituent, the direct fluorination of the indole nucleus itself is a field of active research, creating structurally diverse fluorinated indole analogues. Late-stage fluorination, where a fluorine atom is introduced at a late step in a synthetic sequence, is particularly valuable rsc.org.

Direct C-H fluorination of heterocycles like indole often requires specialized reagents and conditions researchgate.net. Electrophilic fluorinating reagents are commonly employed for this purpose. These reagents deliver a cationic fluorine equivalent ("F+") to an electron-rich substrate. Selectfluor, N-fluorobenzenesulfonimide (NFSI), and N-fluoropyridinium salts are among the most widely used electrophilic reagents rsc.org.

For instance, an efficient difluorohydroxylation of indoles has been developed using Selectfluor as the electrophilic fluorinating agent, which regioselectively adds two fluorine atoms to the C3 position acs.org. Strategies for selective monofluorination have also been reported, which can be challenging due to the high reactivity of the indole ring researchgate.net. The development of milder, more selective fluorination methods is ongoing, with some approaches utilizing palladium catalysis with directing groups or silver-mediated reactions to control the site of fluorination researchgate.net. These advanced techniques provide a toolbox for creating novel fluorinated indole derivatives for various applications.

Reagent Name Abbreviation Typical Application
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)SelectfluorElectrophilic fluorination of electron-rich aromatics and enolates. rsc.orgacs.org
N-FluorobenzenesulfonimideNFSIElectrophilic fluorination, often used in metal-catalyzed C-H fluorination. rsc.org
N-Fluoropyridinium saltsNFPYElectrophilic fluorinating agents with tunable reactivity. rsc.org

Electrophilic Fluorination Methodologies

Electrophilic fluorination is a primary strategy for introducing fluorine onto the indole ring. This method typically involves the reaction of an electron-rich indole nucleus with an electrophilic fluorine source ("F+"). Reagents like Selectfluor (F-TEDA-BF4) and N-fluorobenzenesulfonimide (NFSI) are commonly employed for this purpose. acs.orgacs.org

The position of fluorination on the indole ring is highly dependent on the substitution pattern of the starting material and the reaction conditions. For unsubstituted or N-protected indoles, the C3 position is the most nucleophilic and, therefore, the most common site for electrophilic attack. acs.orgacs.org For instance, the reaction of various indoles with NFSI can lead directly to 3,3-difluoro-2-oxindoles in moderate yields. acs.org Similarly, using Selectfluor as the electrophilic source can result in the difluorohydroxylation of substituted indoles, yielding 3,3-difluoroindolin-2-ols with high regioselectivity at the C3 position. acs.org

Mechanistically, the process begins with the electrophilic attack of "F+" at the C3 position of the indole to form a monofluorinated intermediate. acs.org Depending on the reaction pathway, a second fluorination can occur, leading to a difluorinated iminium ion. This intermediate can then be captured by water or other nucleophiles present in the reaction medium to form various functionalized indolines or oxindoles. acs.org While direct C7 fluorination via this method is less common, strategic placement of directing groups on the indole nitrogen or benzene ring can influence the regioselectivity of the electrophilic attack.

Table 1: Examples of Electrophilic Fluorination Reagents and Products This table is interactive. You can sort and filter the data.

Fluorinating Reagent Substrate Product Type Reference
Selectfluor Substituted Indoles 3,3-difluoroindolin-2-ols acs.org
N-fluorobenzenesulfonimide (NFSI) Indoles 3,3-difluoro-2-oxindoles acs.org
Cesium fluoroxysulfate N-tosylindole 3-fluoro-2-methoxyindoline acs.org

Nucleophilic Substitution at Indole Fluorine Positions

Nucleophilic substitution provides an alternative route to fluorinated indoles, particularly for radio-labeling with isotopes like ¹⁸F. This approach typically involves the displacement of a leaving group, such as a halogen or a nitro group, by a fluoride (B91410) ion. The synthesis of 2-[¹⁸F]trifluoromethylated indoles has been achieved via nucleophilic exchange on chlorodifluoromethyl precursors. researchgate.net This reaction can proceed under milder conditions than similar substitutions on benzene rings, potentially through an elimination-addition mechanism favored at the 2-methyl position of the indole. researchgate.net

Aryl halides are valuable precursors for nucleophilic substitution and metal-catalyzed cross-coupling reactions. mdpi.com For instance, 3-halogenated 2-CF₃-indoles can be prepared and subsequently reacted with various nucleophiles. mdpi.com While direct nucleophilic aromatic substitution (SNA r) on an unactivated aryl ring to introduce fluorine can be challenging, the reaction is feasible on indole systems with appropriate activating groups or under specific reaction conditions. The reactivity of halogens in these substitutions generally follows the order I > Br > Cl. However, in some cases, chloro-substrates are preferred to avoid side reactions like halophilic attack, which can occur with bromo- and iodo-indoles. mdpi.com

Catalytic Aminofluorination of Precursors

Catalytic aminofluorination of unsaturated precursors, such as alkynes, has emerged as an efficient method for constructing fluorinated heterocyclic systems, including indoles. beilstein-journals.org Gold-catalyzed tandem cycloisomerization/fluorination of 2-alkynylanilines offers a powerful route to 3-fluoro and 3,3-difluoro indole derivatives. beilstein-journals.org In this methodology, a gold catalyst activates the alkyne, facilitating an intramolecular attack by the aniline (B41778) nitrogen to form the indole ring. This is followed by a fluorination step using an electrophilic fluorine source like Selectfluor. beilstein-journals.org

The reaction outcome can be controlled by the choice of catalyst and reaction conditions. For example, gold(I) catalysts have shown high efficiency in producing 3,3-difluoro-2-aryl-3H-indoles. beilstein-journals.org The process involves a proposed aminoauration/oxidation/fluorination cascade. beilstein-journals.org This method is advantageous as it builds the fluorinated indole core in a single, atom-economical step from readily available starting materials.

Table 2: Metal Catalysts Tested for Aminofluorination of 2-Alkynylanilines This table is interactive. You can sort and filter the data.

Catalyst Outcome Reference
Gold(I) complexes High yield of difluorinated 3H-indole beilstein-journals.org
Gold(III) species Lower yield than Gold(I) beilstein-journals.org
PdCl₂ No desired product beilstein-journals.org
PtCl₂ No desired product beilstein-journals.org
CuCl₂·2H₂O No desired product beilstein-journals.org
RuCl₃·2H₂O No desired product beilstein-journals.org
AgNTf₂ No desired product beilstein-journals.org

Electrochemical Fluorination for Sustainable Synthesis

Electrochemical methods offer a green and sustainable alternative for the synthesis of fluorinated organic compounds. nih.govacs.orgacs.org Anodic fluorination avoids the need for stoichiometric, and often hazardous, chemical fluorinating agents by using electricity to drive the reaction. youtube.com This technique has been successfully applied to the dearomatization of indoles to produce fluorine-containing spirocyclic indolines under oxidant-free conditions. nih.govacs.org

In a typical setup, the electrolysis is conducted in an undivided cell using a suitable electrolyte containing fluoride ions, such as Et₄NF·4HF/MeCN. acs.orgnih.gov The choice of anode material, such as platinum or glassy carbon, can significantly affect the reaction's efficiency and selectivity. acs.org The process involves the anodic oxidation of the indole substrate to generate a cationic intermediate, which is then attacked by a fluoride ion. acs.org This method provides a powerful and environmentally benign tool for accessing high-value fluorinated indole frameworks, which are of significant interest in drug discovery. acs.org

Multicomponent Reactions (MCRs) for Complex Fluorinated Indole Structures

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a final product, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. researchgate.netresearchgate.netnih.gov MCRs have been effectively utilized to construct complex poly-substituted indole frameworks, including those containing fluorine. researchgate.netnih.gov

One example is the copper-catalyzed three-component reaction of indoles, quinoxalin-2(1H)-ones, and a trifluoromethyl source like CF₃SO₂Na (Langlois' reagent). researchgate.net This strategy allows for the facile synthesis of various 3-[2-(trifluoromethyl)1H-indol-3-yl]quinoxalin-2(1H)-ones with high site selectivity. researchgate.net Another approach involves a consecutive four-component reaction starting from ortho-haloanilines and terminal alkynes, followed by iodination and alkylation, to generate a library of substituted 3-iodoindoles. beilstein-journals.org These iodinated products can serve as versatile intermediates for further functionalization, including the introduction of fluorinated groups via cross-coupling reactions. The development of novel MCRs continues to be a vibrant area of research for the diversity-oriented synthesis of complex fluorinated indole derivatives. beilstein-journals.org

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and selectivity of any synthetic transformation. For indole synthesis, key parameters include the choice of catalyst, solvent, temperature, and reaction time. researchgate.netrsc.org In classical methods like the Fischer indole synthesis, the choice of acid catalyst (e.g., HCl, ZnCl₂, polyphosphoric acid) is critical. nih.govmdpi.com Modern protocols often employ microwave irradiation to accelerate reaction rates, significantly reducing synthesis times. rsc.org

In the context of fluorinated indoles, palladium-catalyzed reactions are common, and their efficiency depends on the ligand, base, and solvent system. For instance, in the direct arylation for the synthesis of 3-phenyl-1H-indoles, a system of Pd(OAc)₂, dppm (bis(diphenylphosphino)methane), and LiOH·H₂O in water at 110 °C has proven effective. nih.govresearchgate.net For N-alkylation of indoles, a common follow-up step, conditions must be carefully controlled to favor reaction at the nitrogen over the C3 position. Studies have shown that using sodium hydride in a solvent mixture rich in DMF at elevated temperatures (e.g., 80 °C) can achieve complete N-selectivity. rsc.org The systematic optimization of these variables is essential for developing robust and scalable syntheses of specific targets like this compound.

Spectroscopic and Crystallographic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule, as well as the chemical environment of specific nuclei like fluorine.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their connectivity within a molecule. For 7-(3-fluorophenyl)-1H-indole, the ¹H NMR spectrum is expected to show characteristic signals for both the indole (B1671886) and the 3-fluorophenyl rings. The indole N-H proton typically appears as a broad singlet in the downfield region. The protons on the indole ring (at positions 2, 3, 4, 5, and 6) and the 3-fluorophenyl ring would exhibit complex splitting patterns (multiplets) due to spin-spin coupling with neighboring protons and, in the case of the fluorophenyl ring, through-space coupling with the fluorine atom. The integration of these signals would correspond to the number of protons in each environment.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information on the different carbon environments in the molecule. A proton-decoupled ¹³C NMR spectrum for this compound would display a series of singlets, each corresponding to a unique carbon atom. The chemical shifts of these signals are indicative of the electronic environment of each carbon. The carbon atom attached to the fluorine atom on the phenyl ring is expected to show a characteristic large coupling constant (¹JCF), resulting in a doublet. Other carbons in proximity to the fluorine atom may also exhibit smaller C-F couplings. The use of techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further aid in distinguishing between CH, CH₂, and CH₃ groups, although only CH and quaternary carbons are present in the aromatic rings of this compound.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environment Characterization

Fluorine-19 (¹⁹F) NMR is highly specific for characterizing fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum would be expected to show a single resonance, as there is only one fluorine atom in the molecule. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. This signal may appear as a complex multiplet due to coupling with the ortho, meta, and para protons on the phenyl ring.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to display characteristic absorption bands corresponding to its functional groups. A prominent sharp peak is anticipated in the region of 3300-3500 cm⁻¹ due to the N-H stretching vibration of the indole ring. The C-H stretching vibrations of the aromatic rings typically appear around 3000-3100 cm⁻¹. The C=C stretching vibrations within the aromatic rings are expected in the 1450-1600 cm⁻¹ region. A strong absorption band corresponding to the C-F stretching vibration is also expected, typically in the range of 1000-1350 cm⁻¹.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a critical technique for determining the molecular weight of a compound and gaining insight into its structure through fragmentation analysis.

Electrospray Ionization (ESI) Mass Spectrometry

ESI is a soft ionization technique that would be used to determine the molecular mass of this compound, likely by detecting its protonated molecule [M+H]⁺. A search for ESI-MS data for this compound did not yield any specific results or published spectra detailing its mass-to-charge ratio or fragmentation patterns under these conditions.

High-Resolution Mass Spectrometry for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which is used to confirm the elemental composition of a molecule. No published HRMS data was found for this compound, which would have otherwise provided its precise molecular formula.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is employed to study the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. This analysis reveals information about the conjugated systems present in the compound. A search for the UV-Vis absorption spectrum of this compound, which would detail its specific absorption maxima (λmax), was unsuccessful.

X-ray Crystallography for Solid-State Molecular Geometry

Determination of Bond Angles, Bond Lengths, and Torsion Angles

A crystallographic study of this compound would yield a comprehensive table of its geometric parameters. However, no records of a single-crystal X-ray diffraction analysis for this compound were found. Therefore, specific data on its bond angles, bond lengths, and torsion angles are not available.

Reactivity Profiles and Derivatization Pathways

Electrophilic Aromatic Substitution Reactions on Indole (B1671886) and Phenyl Moieties

The indole ring system is highly nucleophilic and readily undergoes electrophilic aromatic substitution. researchgate.net The position of highest electron density is the C3 carbon of the pyrrole (B145914) ring, which is the preferred site of attack for most electrophiles. When the C3 position is occupied, substitution may occur at the C2 position. The benzene (B151609) portion of the indole is less reactive than the pyrrole ring.

For 7-(3-fluorophenyl)-1H-indole, the primary sites of electrophilic attack are:

The Indole C3-Position: This remains the most activated and sterically accessible position for electrophiles.

The Indole Benzene Ring (C4, C5, C6): The 7-aryl substituent exerts an electron-withdrawing inductive effect, which slightly deactivates the indole ring compared to the parent molecule. Substitution, if forced, would likely be directed by the combined effects of the pyrrole nitrogen and the C7 substituent.

The Phenyl Ring: The fluorine atom is an ortho-, para-directing group, albeit a deactivating one due to its high electronegativity. Therefore, electrophilic substitution on this ring would be directed to the positions ortho and para to the fluorine atom (C2', C4', C6'). This reaction is generally less favorable than substitution on the more electron-rich indole nucleus.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution Reactions
Reaction TypeTypical ReagentsPrimary Product (Indole Ring)Potential Product (Phenyl Ring)
HalogenationNBS, NCS, I23-Halo-7-(3-fluorophenyl)-1H-indole7-(2-Halo-3-fluorophenyl)-1H-indole or 7-(4-Halo-3-fluorophenyl)-1H-indole
NitrationHNO3/H2SO43-Nitro-7-(3-fluorophenyl)-1H-indole7-(3-Fluoro-4-nitrophenyl)-1H-indole
Friedel-Crafts AcylationRCOCl, AlCl33-Acyl-7-(3-fluorophenyl)-1H-indoleGenerally unfavorable due to ring deactivation
Mannich ReactionCH2O, Dimethylamine3-((Dimethylamino)methyl)-7-(3-fluorophenyl)-1H-indole (Gramine derivative)No reaction

Nucleophilic Substitution Reactions (e.g., at fluorine atoms)

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is typically facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. acsgcipr.orgpressbooks.pub

In this compound, the fluorine atom is attached to a phenyl ring that lacks strong ortho or para activating groups. nih.gov The indole substituent is at the meta-position, and its electronic effect is insufficient to significantly activate the ring towards nucleophilic attack. Consequently, the direct displacement of the fluorine atom by common nucleophiles via a classical SNAr mechanism is challenging and would likely require harsh reaction conditions, such as high temperatures and the use of very strong nucleophiles or bases. nih.gov Modern methods, such as organic photoredox catalysis, have been developed for the SNAr of unactivated fluoroarenes, which could potentially be applied. nih.gov

Reduction and Oxidation Reactions of the Indole System

The indole nucleus can undergo both reduction and oxidation, leading to important structural modifications.

Reduction: The most common reduction of the indole ring involves the saturation of the C2-C3 double bond to yield an indoline. This transformation can be achieved through various methods, including catalytic hydrogenation or via chemical reducing agents. acs.org

Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel with a source of hydrogen (H₂ gas) effectively reduces the indole to the corresponding 7-(3-fluorophenyl)indoline. organic-chemistry.org

Chemical Reduction: Reagents like sodium cyanoborohydride (NaBH₃CN) in acidic media or metal-free systems involving boranes can also accomplish this reduction. researchgate.net

Oxidation: The electron-rich indole ring is susceptible to oxidation, which can yield a variety of products depending on the oxidant and reaction conditions. researchgate.net

Oxindole Formation: Oxidation can occur at the C2 position to form 2-oxindoles.

Isatin Formation: Further oxidation can lead to the formation of isatins (indole-2,3-diones).

Ring-Opening: Strong oxidizing agents (e.g., ozone, potassium permanganate) can cleave the pyrrole ring, leading to derivatives of 2-acylaminobenzoic acid.

C3-Oxidation: Selective oxidation at the C3 position can lead to 3-hydroxyindolenines or 2-aryl-3H-indol-3-ones. acs.org

Table 2: Common Reduction and Oxidation Reactions of the Indole Moiety
TransformationReagent(s)Product Type
ReductionH2, Pd/C7-(3-Fluorophenyl)indoline
Oxidationm-CPBA or Oxone7-(3-Fluorophenyl)-1,3-dihydro-2H-indol-2-one (Oxindole)
OxidationCrO3This compound-2,3-dione (Isatin)
Oxidative CleavageO3; then workupN-(Formyl)-2-amino-3-(3-fluorophenyl)benzoic acid derivative

Transition Metal-Catalyzed Cross-Coupling Reactions for Further Functionalization

Transition metal catalysis offers a powerful toolkit for the late-stage functionalization of this compound, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The molecule possesses several sites amenable to these reactions, including C-H bonds on both aromatic systems and the N-H bond of the indole.

C-H Activation/Arylation: Direct C-H activation is a highly efficient strategy. Palladium catalysts are commonly used for the regioselective arylation of indoles, often favoring the C2 position. nih.gov Functionalization at other positions, such as C4 or C6, can also be achieved with appropriate directing groups or specialized catalytic systems. The C-H bonds on the 3-fluorophenyl ring are also potential sites for functionalization.

Suzuki Coupling: If the indole or phenyl ring is first halogenated (e.g., at the C3 position of the indole or C4' of the phenyl ring), subsequent Suzuki coupling with a boronic acid or ester can introduce a wide range of aryl or alkyl groups.

Heck Coupling: A halogenated derivative can react with an alkene in the presence of a palladium catalyst to form a new C-C bond with a vinyl group.

Sonogashira Coupling: Palladium- and copper-catalyzed coupling of a halo-derivative with a terminal alkyne provides access to alkynylated products.

Buchwald-Hartwig Amination: The N-H bond of the indole can be arylated using an aryl halide in the presence of a palladium catalyst and a suitable ligand.

Table 3: Potential Transition Metal-Catalyzed Functionalizations
Reaction TypeReactive SiteCoupling PartnerCatalyst System (Example)Product Type
Direct C-H ArylationIndole C2-HAryl HalidePd(OAc)2 / Ligand2-Aryl-7-(3-fluorophenyl)-1H-indole
Suzuki CouplingIndole C3-BrR-B(OH)2Pd(PPh3)4 / Base3-R-7-(3-fluorophenyl)-1H-indole
Buchwald-Hartwig AminationIndole N-HAryl-BrPd2(dba)3 / Xantphos1-Aryl-7-(3-fluorophenyl)-1H-indole
Sonogashira CouplingPhenyl C4'-ITerminal AlkynePdCl2(PPh3)2 / CuI7-(4-Alkynyl-3-fluorophenyl)-1H-indole

Investigation of Reaction Mechanisms and Intermediates

Understanding the mechanisms of the aforementioned reactions is key to predicting their outcomes and optimizing conditions.

Electrophilic Aromatic Substitution: The mechanism proceeds via a two-step pathway. First, the π-system of the indole ring attacks an electrophile (E⁺), forming a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. The positive charge in this intermediate is delocalized over the ring system, with significant stabilization provided by the nitrogen atom. In the second step, a base removes the proton from the carbon atom that formed the new bond, restoring the aromaticity of the indole ring.

Nucleophilic Aromatic Substitution (SNAr): As previously mentioned, the key intermediate is the Meisenheimer complex. core.ac.uk This is a resonance-stabilized, negatively charged species formed by the addition of the nucleophile to the aromatic ring. The reaction is completed by the departure of the leaving group (fluoride), which re-establishes the aromaticity of the ring. The stability of this intermediate is the primary factor determining the reaction's feasibility.

Transition Metal-Catalyzed Cross-Coupling: Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle. For a Suzuki coupling, the cycle generally involves:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) complex.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step typically requires activation by a base.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Computational and Theoretical Studies in Molecular Research

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. DFT calculations for indole (B1671886) derivatives are frequently performed using functionals like B3LYP combined with basis sets such as 6-31G(d) or 6-311++G(d,p) to achieve a balance between accuracy and computational cost. chemrxiv.orgopenaccesspub.org These studies provide a fundamental understanding of the molecule's behavior.

The first step in most computational analyses is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process systematically adjusts bond lengths, bond angles, and dihedral angles to find the lowest energy conformation on the potential energy surface. For 7-(3-fluorophenyl)-1H-indole, a key aspect of conformational analysis is determining the torsion angle between the indole ring and the 3-fluorophenyl substituent to identify the most stable rotational isomer (rotamer).

DFT calculations yield optimized structural parameters that can be compared with experimental data, if available, to validate the computational method. openaccesspub.org For similar indole derivatives, calculated bond lengths have shown reasonable agreement with results from X-ray crystallography. chemrxiv.orgopenaccesspub.org

Table 1: Representative Structural Parameters from DFT Optimization This table is illustrative, showing typical parameters obtained from a DFT geometry optimization.

Parameter Description Significance
Bond Lengths (Å) The equilibrium distance between the nuclei of two bonded atoms. Determines the overall size and shape of the molecule.
Bond Angles (°) The angle formed between three connected atoms. Defines the molecule's geometry and steric environment.
Dihedral Angles (°) The angle between two planes defined by four atoms. Describes the rotation around bonds and determines the 3D conformation.

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. openaccesspub.org For this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring, while the LUMO may have contributions from both the indole and the phenyl ring systems.

Table 2: Illustrative Frontier Molecular Orbital Properties Data presented are typical values for indole derivatives and serve to illustrate the output of FMO analysis.

Property Description Significance for Reactivity
EHOMO Energy of the Highest Occupied Molecular Orbital. Higher energy indicates greater electron-donating ability (nucleophilicity).
ELUMO Energy of the Lowest Unoccupied Molecular Orbital. Lower energy indicates greater electron-accepting ability (electrophilicity).

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values. MEP maps are invaluable for identifying the regions most susceptible to electrophilic and nucleophilic attack.

Negative Regions (Red/Yellow): Indicate electron-rich areas, which are prone to attack by electrophiles. For this compound, these regions are expected around the nitrogen atom of the indole ring and the electronegative fluorine atom on the phenyl ring.

Positive Regions (Blue): Indicate electron-deficient areas, which are susceptible to attack by nucleophiles. The hydrogen atom attached to the indole nitrogen (N-H) is expected to be a primary site of positive potential.

Neutral Regions (Green): Represent areas with near-zero potential, typically the carbon-hydrogen frameworks of the aromatic rings.

From the results of DFT calculations, particularly frequency analysis, various thermodynamic properties and global reactivity descriptors can be derived. These parameters provide quantitative measures of the molecule's stability and reactivity.

Thermodynamic variables such as enthalpy (H), entropy (S), and Gibbs free energy (G) can be computed at a standard temperature and pressure, offering insights into the molecule's stability and the thermodynamics of potential reactions. openaccesspub.org

Global chemical descriptors are derived from the energies of the frontier orbitals and provide a quantitative assessment of reactivity.

Table 3: Key Chemical Descriptors Derived from DFT

Descriptor Formula Significance
Ionization Potential (I) I ≈ -EHOMO The energy required to remove an electron from the molecule.
Electron Affinity (A) A ≈ -ELUMO The energy released when an electron is added to the molecule.
Electronegativity (χ) χ = (I + A) / 2 Measures the molecule's ability to attract electrons.
Chemical Hardness (η) η = (I - A) / 2 Represents the resistance to change in electron distribution; related to the HOMO-LUMO gap.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Interactions

While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment.

For this compound, MD simulations can explore the conformational landscape, particularly the rotation around the C-C bond connecting the two aromatic rings. This provides a more realistic view of the molecule's flexibility than static DFT calculations alone.

Furthermore, MD simulations are essential for understanding how the molecule interacts with its environment, such as a solvent. By simulating the molecule in a box of explicit solvent molecules (e.g., water), one can study the formation and dynamics of hydrogen bonds and other non-covalent interactions. aip.org Alternatively, implicit solvent models can be used to approximate the effect of the solvent as a continuous medium, which is computationally less expensive. mdpi.com These simulations are crucial for predicting how the molecule will behave in a biological or chemical system. aip.orgmdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. ijeab.com

In a QSAR study involving this compound, this compound would be part of a larger dataset of related phenyl-indole derivatives. researchgate.netdauniv.ac.in The process involves two main components:

Descriptor Calculation: For each molecule in the series, a set of numerical values, known as molecular descriptors, is calculated. These can include electronic descriptors from DFT (like HOMO/LUMO energies), topological descriptors (describing atomic connectivity), and physicochemical properties (like logP). ijeab.com

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning techniques, are used to build a mathematical equation that links the descriptors to the observed activity or property. ijeab.com

A validated QSAR model can then be used to predict the activity of new, unsynthesized phenyl-indole derivatives, guiding the design of compounds with enhanced properties and prioritizing synthetic efforts. researchgate.netconsensus.app

Table 4: Mentioned Chemical Compounds

Compound Name
This compound

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for predicting the interaction between a ligand, such as this compound, and a biological target, typically a protein receptor or enzyme.

Molecular docking simulations are employed to predict how this compound fits into the binding site of a protein and to estimate the strength of this interaction, often expressed as a binding energy or docking score. Studies on structurally related 3-phenyl-1H-indole derivatives have shown that they can effectively bind to the colchicine (B1669291) site of tubulin, a protein critical for microtubule formation and a key target in cancer chemotherapy. nih.gov

A hypothetical docking study of this compound with tubulin (PDB ID: 1SA0) can be simulated to elucidate its binding mode. In such a model, the compound would likely orient its indole and fluorophenyl rings within the hydrophobic pockets of the binding site. The predicted binding affinity, which indicates the stability of the ligand-protein complex, can be quantified. Lower binding energy values suggest a more stable interaction. For instance, docking simulations for similar indole derivatives have yielded favorable binding energies, suggesting strong affinity for their targets. nih.govnih.gov

Table 1: Predicted Binding Affinity of this compound with Tubulin
Biological TargetPDB IDPredicted Binding Energy (kcal/mol)Predicted Inhibition Constant (Ki)
β-Tubulin (Colchicine site)1SA0-8.5150 nM

This table presents hypothetical, yet plausible, data based on docking studies of structurally similar phenyl-indole compounds with tubulin. nih.gov

Beyond predicting binding affinity, docking studies reveal the specific molecular interactions that stabilize the ligand in the protein's active site. For this compound, these interactions would likely involve a combination of hydrogen bonds, hydrophobic interactions, and pi-stacking.

Key interactions predicted from a docking simulation with tubulin could include:

Hydrogen Bonding: The hydrogen atom on the indole nitrogen (N-H) is a classic hydrogen bond donor and could interact with the side chain of a residue like Asn101 or the backbone carbonyl of Leu248.

Hydrophobic and π-Interactions: The planar indole and 3-fluorophenyl rings are expected to form significant hydrophobic and π-π stacking interactions with aromatic residues in the binding pocket, such as Tyr202 and Phe268. nih.gov

Halogen Interaction: The fluorine atom on the phenyl ring can participate in favorable electrostatic or halogen bonding interactions, potentially with backbone carbonyls or other polar residues, further anchoring the ligand.

These key interactions define the molecule's pharmacophore , which is the essential three-dimensional arrangement of features responsible for its biological activity. The pharmacophore model for this compound would likely consist of a hydrogen bond donor, two aromatic/hydrophobic centers, and a halogen bond donor/acceptor feature. nih.govdergipark.org.trfigshare.com

Table 2: Key Residue Interactions for this compound at the Tubulin Colchicine Site
Interaction TypeLigand MoietyPotential Interacting Residue
Hydrogen BondIndole N-HAsn101
π-π StackingIndole RingTyr202
Hydrophobic3-Fluorophenyl RingVal238, Leu248, Ala316
Halogen InteractionFluorineCys241 (backbone)

This table outlines plausible key interactions derived from the analysis of related indole derivatives binding to tubulin. nih.gov

Advanced Topological Analysis (e.g., ELF, LOL, RDG)

To gain a deeper understanding of the electronic structure and bonding characteristics of this compound, advanced topological analyses can be performed. These methods, based on quantum chemical calculations, provide a visual and quantitative description of electron distribution.

Electron Localization Function (ELF): ELF analysis reveals the regions in a molecule where electron pairs are likely to be found, providing a clear picture of core electrons, covalent bonds, and lone pairs. niscpr.res.inresearchgate.netsemanticscholar.org For this compound, an ELF plot would show high localization values (close to 1.0) corresponding to the C-C, C-H, C-N, and C-F covalent bonds, as well as the lone pair on the nitrogen atom. The delocalized π-electron system of the indole and phenyl rings would also be distinguishable. scribd.com

Localized Orbital Locator (LOL): Similar to ELF, LOL analysis helps to visualize areas of high orbital overlap, effectively mapping out chemical bonds and lone pairs. niscpr.res.in It provides a complementary view of the electronic structure, often with clearer differentiation between bonding and non-bonding regions.

Reduced Density Gradient (RDG): RDG analysis is a powerful tool for identifying and visualizing non-covalent interactions (NCIs) within a molecule and between molecules. researchgate.net An RDG plot for this compound would map out weak interactions, such as van der Waals forces and potential intramolecular hydrogen bonds, which contribute to the molecule's conformational stability.

These analyses are crucial for understanding the intrinsic electronic properties that govern the molecule's reactivity and its ability to interact with biological targets. canterbury.ac.uk

Solvation Effects and Environmental Influence on Molecular Behavior

The biological activity of a molecule occurs in a complex aqueous environment. Therefore, understanding how the solvent influences the structure, stability, and properties of this compound is critical. The electronic spectra and dipole moment of indole derivatives are known to be highly sensitive to the solvent environment. researchgate.net

Computational solvation models, which can be either implicit (treating the solvent as a continuous dielectric medium, e.g., the Polarizable Continuum Model or PCM) or explicit (modeling individual solvent molecules), are used to simulate these effects. aip.orgrsc.org

Studies on indole in aqueous solutions show that polar solvents can significantly stabilize excited states, often leading to a redshift (a shift to longer wavelengths) in fluorescence spectra. aip.org This is due to the increase in the molecule's dipole moment upon electronic excitation, leading to stronger interactions with polar solvent molecules like water. For this compound, the presence of the fluorine atom would further influence its dipole moment and interactions with the solvent. Explicit solvent models, which account for specific hydrogen bonding between the indole N-H group and water molecules, are essential for accurately capturing the photophysical properties of the compound in an aqueous environment. rsc.org

Mechanistic Investigations of Biological Activity in Research Models

Identification and Characterization of Molecular Targets

The indole (B1671886) scaffold is a prominent feature in many biologically active compounds, and its substitution with aryl groups, such as a fluorophenyl ring, can significantly influence its interaction with molecular targets. Research into phenyl-indole derivatives has identified several enzymes as key targets, suggesting that these compounds can modulate various biological pathways through competitive or other modes of inhibition.

The biological profile of phenyl-indole derivatives is often characterized by their ability to inhibit specific enzymes. The position and nature of substituents on both the indole and phenyl rings play a crucial role in determining the potency and selectivity of this inhibition.

Aromatase, a cytochrome P450 enzyme, is a critical target in the management of hormone-dependent breast cancer as it is responsible for the final step in estrogen biosynthesis. frontiersin.org Several studies have explored indole-based compounds as aromatase inhibitors.

Research on 2-aryl indoles demonstrated that derivatives with an electron-withdrawing nitrile (CN) group at the C-3 position of the indole ring were potent aromatase inhibitors; one such compound exhibited an IC50 value of 1.61 µM. frontiersin.org Another study focused on indole aryl sulfonamides, identifying a derivative with the aryl sulfonamide moiety at the C-5 position of the indole ring that showed an IC50 value of 0.16 µM. frontiersin.org Furthermore, hybrid molecules combining 2-phenylindole with 1,2,4-triazole or imidazole moieties have been synthesized and evaluated. One such compound, featuring a methoxy group on the aromatic ring, displayed a high inhibitory activity with an IC50 value of 14.1 nM. nih.gov The collective findings suggest that the phenyl-indole scaffold is a promising framework for developing aromatase inhibitors. frontiersin.orgresearchgate.net

Table 1: Aromatase Inhibitory Activity of Phenyl-Indole Derivatives

Compound Class Specific Derivative/Substitution IC50 Value
2-Aryl Indoles Nitrile group at C-3 position 1.61 µM
Indole Aryl Sulfonamides Aryl sulfonamide at C-5 position 0.16 µM

α-Amylase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing postprandial hyperglycemia. Studies have shown that various indole derivatives possess significant α-amylase inhibitory potential.

In one study, a series of eighteen indole analogs were synthesized and screened for this activity. The compounds exhibited a range of α-amylase inhibition with IC50 values from 2.031 ± 0.11 to 2.633 ± 0.05 µM, which is comparable to the standard inhibitor acarbose (IC50 = 1.927 ± 0.17 µM). nih.govresearchgate.net Another investigation into thiazolidinone-based indole derivatives also identified compounds with moderate to good inhibitory potential, showing IC50 values against α-amylase ranging from 1.50 ± 0.05 to 29.60 ± 0.40 μM. nih.gov The structure-activity relationship studies in these reports consistently indicate that the nature and position of substituents on the phenyl ring are critical for the inhibitory activity. nih.govnih.gov

Table 2: α-Amylase Inhibitory Activity of Phenyl-Indole Derivatives

Compound Class IC50 Value Range Reference Inhibitor (Acarbose)
Substituted Indole Analogs 2.031 - 2.633 µM 1.927 µM

Tyrosinase is a copper-containing enzyme that plays a central role in melanin biosynthesis. Its inhibitors are of interest for applications in cosmetics and medicine to address hyperpigmentation. tandfonline.com Research has demonstrated that indole derivatives, particularly those with fluorophenyl moieties, can act as tyrosinase inhibitors.

A study focused on indole derivatives found that compounds featuring a 4-fluorobenzyl group at the N-1 position of the indole nucleus had a notable influence on inhibitory activity. tandfonline.com One specific derivative in this series produced an inhibitory effect on mushroom tyrosinase with an IC50 value of 224 µM. tandfonline.comtandfonline.com Kinetic analysis revealed that this compound acts as a mixed-type inhibitor. tandfonline.com The presence of the fluorophenyl moiety was determined to be a key factor for the observed biological activity. tandfonline.comtandfonline.com Another study on indole-thiourea derivatives identified a potent tyrosinase inhibitor with an IC50 of 5.9 ± 2.47 μM, outperforming the standard kojic acid. nih.gov

Table 3: Tyrosinase Inhibitory Activity of Fluorophenyl-Indole Derivatives

Compound Class Specific Derivative/Substitution IC50 Value Inhibition Type
N-Benzyl Indoles 4-fluorobenzyl at N-1 position 224 µM Mixed-type

Bacterial type II topoisomerases, including DNA gyrase and topoisomerase IV, are validated targets for antibacterial agents because they are essential for DNA replication, repair, and recombination. acs.org Research into 3-methyl-2-phenyl-1H-indole analogues has identified their potential as inhibitors of human topoisomerase II. acs.org A good correlation was found between the antiproliferative effect of these compounds and their inhibition of topoisomerase II. acs.org

While this study focused on the human enzyme, the findings highlight the potential of the phenyl-indole scaffold to interact with topoisomerase enzymes in general. Furthermore, broader studies on novel bacterial topoisomerase inhibitors (NBTIs) have suggested that incorporating a halogenated phenyl ring into the inhibitor structure can lead to stronger enzyme inhibition, potentially through the formation of halogen-bonding interactions within the enzyme's binding pocket. nih.gov

Lanosterol 14α-demethylase (CYP51) is a crucial cytochrome P450 enzyme in the biosynthesis of ergosterol, an essential component of fungal cell membranes. It is the primary target for azole antifungal drugs. nih.govnih.gov A review of the available scientific literature did not yield specific studies investigating 7-(3-fluorophenyl)-1H-indole or other simple phenyl-indole derivatives as inhibitors of fungal lanosterol 14α-demethylase. The research on inhibitors for this enzyme is predominantly focused on compounds, such as azoles, that can directly coordinate with the heme iron in the enzyme's active site. nih.govresearchgate.net

Receptor Agonism and Antagonism Studies

No studies detailing the receptor agonism or antagonism of this compound have been identified. The indole scaffold is a common feature in ligands for various receptors, but specific binding data for this compound is unavailable.

There is no available research data on the interactions between this compound and G-Protein-Coupled Receptors (GPCRs). Many indole derivatives are known to interact with aminergic GPCRs, but specific affinity and functional activity data for this compound are not documented in the provided search results.

Information regarding the activity of this compound as an agonist for Sphingosine-1-Phosphate (S1P) receptors is not available in the current literature. While S1P receptor agonists are an active area of drug discovery, the role of this specific compound has not been reported.

There are no specific studies available that describe the modulation of dopamine receptors by this compound. Although various indole-based compounds have been investigated for their effects on the dopaminergic system, research on this particular molecule has not been published.

Cellular and Biochemical Pathway Interventions

Specific data on the intervention of this compound in cellular and biochemical pathways is not available. The effects of many indole derivatives on cellular processes like cell cycle and apoptosis are well-documented, but this specific information is lacking for this compound.

No research has been published detailing the modulation of cell cycle progression by this compound. Studies on other indole analogs have shown activities such as cell cycle arrest, but these findings cannot be specifically attributed to this compound without direct experimental evidence.

There is no scientific literature available describing the induction of apoptosis pathways by this compound. While many indole derivatives have been identified as inducers of apoptosis in cancer cell lines, the pro-apoptotic activity of this compound has not been investigated or reported.

Impact on Mitochondrial Function (e.g., mitochondrial membrane potential)

Mitochondria are central to cellular energy metabolism and play a critical role in the regulation of cell survival and death pathways. nih.gov The mitochondrial membrane potential (ΔΨm) is a key indicator of mitochondrial health and is essential for ATP synthesis through oxidative phosphorylation. nih.gov A disruption in ΔΨm can lead to the release of pro-apoptotic factors and trigger cell death.

In studies involving related fluorinated compounds, such as certain 7-phenyl-pyrroloquinolinone derivatives, significant effects on mitochondrial function have been observed. For instance, a derivative featuring a fluorine atom on the 7-phenyl ring was shown to induce mitochondrial depolarization. researchgate.net This loss of mitochondrial membrane potential is often a precursor to apoptosis. researchgate.net The collapse of the membrane potential can be measured using fluorescent dyes like rhodamine 123 or TMRE in flow cytometry, where a shift in fluorescence intensity indicates depolarization. nih.govresearchgate.net While direct studies on this compound are limited, the behavior of structurally similar molecules suggests that it may also interfere with mitochondrial function, potentially by disrupting the electron transport chain, which is a common mechanism for such compounds. nih.gov

Regulation of Intracellular Signaling Cascades (e.g., NF-κB, PI3K/AKT/mTOR)

Intracellular signaling pathways are crucial for regulating cellular processes, and their dysregulation is a hallmark of many diseases. The PI3K/AKT/mTOR and NF-κB pathways are two such critical cascades involved in cell survival, proliferation, and apoptosis. wikipedia.orgfrontiersin.org

PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth and survival. nih.gov Aberrant activation of this pathway is common in various cancers, promoting proliferation and inhibiting apoptosis. researchgate.net Indole compounds, such as Indole-3-carbinol (I3C) and its dimer 3,3'-diindolylmethane (DIM), have been shown to effectively deregulate the PI3K/AKT/mTOR signaling pathway, contributing to their anti-cancer activities. nih.gov The inhibition of this pathway by indole derivatives can lead to decreased cell proliferation and survival.

NF-κB Signaling Pathway: The transcription factor NF-κB plays a pivotal role in inflammation, immunity, and cell survival by regulating the expression of anti-apoptotic genes. frontiersin.orgnih.gov Constitutive activation of NF-κB is observed in many cancer cells, promoting resistance to apoptosis. core.ac.uk Indole compounds have been found to suppress NF-κB activation. nih.gov This is often achieved by inhibiting the IκBα kinase (IKK), which prevents the phosphorylation and subsequent degradation of the NF-κB inhibitor, IκBα. nih.gov By blocking NF-κB's translocation to the nucleus, these compounds can downregulate the expression of anti-apoptotic gene products, thereby sensitizing cells to apoptosis. vu.nl

Given the established role of the indole scaffold in modulating these key signaling networks, it is plausible that this compound also exerts its biological effects through the regulation of the PI3K/AKT/mTOR and NF-κB pathways.

Modulation of Reactive Oxygen Species (ROS) Levels

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that are generated during normal cellular metabolism. nih.gov While moderate levels of ROS are essential for cellular signaling, excessive levels lead to oxidative stress, which can damage DNA, proteins, and lipids. nih.govnih.gov Cancer cells often exhibit altered redox balances, making them vulnerable to agents that modulate ROS levels.

The modulation of ROS is a known mechanism of action for many bioactive compounds, including indole derivatives. nih.gov Some indole compounds can act as antioxidants, protecting against ROS-induced damage. nih.gov Conversely, others can act as pro-oxidants, increasing ROS levels to induce cell death. Research on a fluorinated 7-phenyl-pyrroloquinolinone derivative demonstrated a significant production of ROS, which was correlated with observed mitochondrial depolarization and apoptosis. researchgate.net This suggests that fluorinated phenyl-indole structures may function by inducing overwhelming oxidative stress in target cells, a strategy harnessed by several anticancer therapies. nih.gov

Structure-Activity Relationship (SAR) Elucidation for Biological Efficacy

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For indole-based compounds, SAR analyses have helped to identify key structural features that determine their efficacy and target selectivity. mdpi.com

Influence of Fluorine Substitution Position on Biological Function

The incorporation of fluorine into small molecules is a common strategy in drug design to enhance various properties. researchgate.net The position of the fluorine atom can significantly impact a molecule's biological function. nih.gov

Metabolic Stability: Fluorine substitution at a metabolically labile site, such as the para-position of a phenyl ring, can block oxidation by cytochrome P450 enzymes, thereby increasing the compound's half-life. mdpi.com

Binding Affinity: The high electronegativity of fluorine can alter the electronic properties of the molecule, potentially leading to stronger interactions with biological targets through hydrogen bonds or dipole interactions. u-tokyo.ac.jp

Hydrophobicity and Permeability: Adding fluorine generally increases the lipophilicity of a compound, which can enhance its ability to penetrate cell membranes and hydrophobic protein pockets. mdpi.com

In the context of this compound, the fluorine at the meta-position (position 3) of the phenyl ring is a key feature. Studies on related fluorinated compounds have shown that introducing a fluorine atom at the 2- or 3-position of the 7-phenyl ring can yield potent cytotoxic activity. researchgate.net This highlights the strategic importance of the fluorine's location in optimizing the biological efficacy of this class of compounds.

Impact of Indole Ring and Phenyl Substituents on Target Affinity and Selectivity

The core indole scaffold and its substituents are crucial determinants of biological activity. nih.gov

The Indole Ring: The indole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.govmdpi.com It can participate in hydrogen bonding, pi-stacking, and hydrophobic interactions. The N-H group of the indole can act as a hydrogen bond donor, while the aromatic system allows for favorable stacking interactions with aromatic amino acid residues in protein binding sites.

Table 1: Key Structural Features and Their Impact on Biological Activity
Structural FeaturePositionObserved Influence on Biological FunctionReference
Fluorine Atom3-position of Phenyl RingCan enhance cytotoxicity, metabolic stability, and target binding affinity. researchgate.netmdpi.com
Indole RingCore ScaffoldActs as a privileged scaffold, enabling interactions with diverse biological targets through hydrogen bonding and pi-stacking. nih.govmdpi.com
Phenyl Group7-position of IndoleInfluential for cytotoxic activity; its position dictates the molecule's overall shape and target interaction profile. nih.govnih.gov

Advanced In Vitro Research Methodologies

A variety of advanced in vitro techniques are employed to investigate the mechanisms of action of compounds like this compound.

Cell-Based Assays for Biological Response Assessment

Initial investigations into the biological activity of novel chemical entities often employ cell-based assays to elucidate their effects on cellular processes. In the case of substituted indole compounds, such as phenyl-1H-indoles, a common primary assessment involves evaluating their impact on cell viability across different cell lines. This approach helps to determine the general cytotoxicity of the compound and can provide initial indications of its selectivity.

For instance, in studies of related 3-phenyl-1H-indoles, researchers have utilized cell viability assays on both human (e.g., HepG2) and non-human primate (e.g., Vero) cell lines. nih.gov These assays are critical for establishing a therapeutic window, comparing the concentration required to inhibit a target (like a pathogen) versus the concentration that causes harm to host cells. A standard method for this is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability. nih.gov Following an incubation period, often around 72 hours, the percentage of viable cells is determined relative to an untreated control.

Another key aspect of cell-based assessment is the evaluation of genotoxicity, which examines the potential of a compound to damage DNA. The alkaline comet assay is a sensitive method used for this purpose. nih.gov This technique allows for the detection of DNA single and double-strand breaks in individual cells. In the context of drug development, a compound that demonstrates biological activity without causing significant DNA damage at its effective concentrations is considered to have a more favorable safety profile for further investigation. nih.gov

Biochemical Assays for Direct Target Engagement

A widely used technique in drug discovery for quantifying target engagement is the Homogeneous Time-Resolved Fluorescence (HTRF) assay. This method can be adapted to measure various biological events, including the production of secondary messengers like cyclic AMP (cAMP), which is often modulated by G-protein coupled receptors. bindingdb.org The HTRF assay is a competitive immunoassay that provides a ratiometric output, making it robust and suitable for high-throughput screening.

For kinase inhibitors, biochemical assays are fundamental for determining the potency and selectivity of a compound. These assays typically measure the ability of the compound to inhibit the phosphorylation of a substrate by the target kinase. The results are often reported as an IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The development of selective inhibitors is crucial, and compounds are often tested against a panel of related kinases to assess their specificity.

The principle of target engagement is to ensure that a compound's observed cellular effects are a direct result of its interaction with the intended target. conceptlifesciences.com Techniques like thermal shift assays or affinity chromatography can also be employed to demonstrate direct binding. Establishing a clear link between biochemical target inhibition and cellular activity is a critical step in the validation of a new therapeutic agent.

Potential Applications in Chemical Biology and Future Research Directions

Research into Antimicrobial and Antiviral Properties

The indole (B1671886) scaffold is a key component in many compounds investigated for their ability to combat microbial and viral infections. nih.govfrontiersin.orgresearchgate.net Derivatives of indole have been explored for a wide spectrum of activities, from antibacterial to antiviral applications.

Indole derivatives are a significant class of compounds in the development of new antimicrobial drugs. nih.gov Research has confirmed that various indole derivatives exhibit promising antimicrobial activity against a range of microorganisms, including multidrug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.net Some indole compounds are believed to function by inhibiting efflux pumps, such as the NorA efflux pump in S. aureus, which contributes to antibiotic resistance. nih.gov While the broad potential of indole derivatives is established, specific studies detailing the antibacterial properties of 7-(3-fluorophenyl)-1H-indole are not presently available. Future research could involve screening this specific compound against clinically relevant Gram-positive and Gram-negative bacteria.

In the search for new agents to treat fungal infections, which are an increasing healthcare concern, indole derivatives have shown considerable promise. nih.govtsijournals.com Studies on various indole-based compounds have demonstrated excellent antifungal activities against pathogens such as Candida albicans and Candida krusei, often exhibiting low minimum inhibitory concentration (MIC) values. nih.govnih.gov The mechanism of action for some derivatives involves the inhibition of biofilm formation, a key virulence factor for fungi like Candida albicans. nih.gov Despite the promising results for the indole class, specific research evaluating the antifungal efficacy of this compound has not been identified.

The indole scaffold is integral to several antiviral drugs and research candidates. nih.gov Indole derivatives have been investigated as inhibitors for various viral targets, including those associated with Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV). nih.govfrontiersin.org For instance, some indole-based molecules act as HIV fusion inhibitors or reverse transcriptase inhibitors. nih.govnih.gov While the broader class of indole derivatives is a major focus in antiviral research, there is no specific data available on the anti-HIV or anti-HBV activity of this compound. Research into related structures, such as 3-alkynyl-5-aryl-7-aza-indoles, has shown activity against other RNA viruses like Respiratory Syncytial Virus (RSV), with some fluorophenyl-containing analogues demonstrating a favorable profile. nih.govfrontiersin.org

The indole core is present in various compounds that have been investigated for antimalarial properties. researchgate.net However, specific studies focused on the evaluation of this compound against Plasmodium species, the parasites responsible for malaria, are not available in the reviewed literature.

Tuberculosis remains a major global health threat, necessitating the discovery of novel therapeutics. nih.gov The indole scaffold has been identified in numerous compounds with antitubercular activity. researchgate.netnih.gov Research into N-aryl indoles and other derivatives has shown potent activity against Mycobacterium tuberculosis (Mtb), including drug-resistant strains. nih.govnih.gov Some of these compounds are believed to target essential pathways in Mtb, such as the biosynthesis of mycolic acid or the MmpL3 transporter. nih.govnih.govchemrxiv.org While research into a different isomer, 3-(4-fluorophenyl)-1H-indole, has been described, specific data on the antitubercular activity of this compound is currently lacking. nih.gov

Future Perspectives and Unexplored Research Avenues

Advanced Mechanistic Understanding at the Atomic and Molecular Levels

A foundational step in characterizing the biological potential of this compound would involve a deep dive into its mechanism of action at a granular level. Future research could employ a suite of biophysical and computational techniques to achieve this.

Biophysical Techniques: Techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM) would be pivotal in determining the three-dimensional structure of this compound when bound to its putative protein targets. This would provide invaluable atomic-level insights into the specific molecular interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic forces that govern binding affinity and specificity. Furthermore, techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) could be utilized to quantify the binding kinetics and thermodynamics of these interactions, offering a comprehensive understanding of the compound's target engagement.

Computational Modeling: In parallel, computational approaches such as molecular docking and molecular dynamics (MD) simulations could predict and visualize the binding modes of this compound with various biological targets. These simulations can model the dynamic behavior of the compound-target complex over time, revealing conformational changes and energetic landscapes that are crucial for its biological activity. Quantum mechanics/molecular mechanics (QM/MM) calculations could further refine these models by providing a more accurate description of the electronic effects within the binding site.

A hypothetical workflow for elucidating the mechanistic understanding is presented in Table 1.

Table 1: Proposed Methodologies for Advanced Mechanistic Understanding

Methodology Objective Anticipated Outcome
X-ray Crystallography / Cryo-EM Determine the 3D structure of the compound-target complex. Atomic-level map of binding interactions.
Surface Plasmon Resonance (SPR) Quantify binding kinetics (association and dissociation rates). Data on the speed and stability of the interaction.
Isothermal Titration Calorimetry (ITC) Determine the thermodynamics of binding (enthalpy, entropy). Insight into the driving forces of the interaction.

Integration of Multi-Omics Data in Biological Activity Studies

To build a comprehensive picture of the cellular impact of this compound, future studies should integrate various "omics" technologies. This systems biology approach can uncover the broader biological pathways and networks modulated by the compound.

Genomics and Transcriptomics: RNA sequencing (RNA-seq) could be employed to analyze the global changes in gene expression in cells or tissues upon treatment with this compound. This would help identify upregulated or downregulated genes and, by extension, the signaling pathways affected by the compound.

Proteomics: Techniques like mass spectrometry-based proteomics can identify and quantify changes in the cellular proteome. This can reveal alterations in protein expression, post-translational modifications, and protein-protein interaction networks, providing a direct link between target engagement and downstream cellular responses.

Metabolomics: By analyzing the global metabolic profile of cells or organisms, metabolomics can identify changes in endogenous small molecules. This can shed light on how this compound affects cellular metabolism and related pathways.

The integration of these multi-omics datasets, as outlined in Table 2, would be crucial for a holistic understanding of the compound's biological activity, potentially revealing novel mechanisms and off-target effects.

Table 2: Framework for Multi-Omics Data Integration

Omics Level Technique Information Gained
Transcriptomics RNA-Sequencing (RNA-seq) Global gene expression changes.
Proteomics Mass Spectrometry (MS) Alterations in protein levels and modifications.

Exploration of Novel Target Interactions and Polypharmacology

A significant avenue for future research lies in the systematic exploration of the target landscape of this compound. While a primary target may be hypothesized, many small molecules exhibit polypharmacology, meaning they interact with multiple targets. Identifying these additional targets is crucial for understanding the full spectrum of a compound's biological effects and for anticipating potential side effects.

Target Identification Methods: A variety of unbiased, large-scale screening methods could be applied. For instance, chemical proteomics approaches, such as affinity chromatography coupled with mass spectrometry, can be used to pull down binding partners from cell lysates. Phenotypic screening using high-content imaging or other cell-based assays can identify cellular effects, which can then be traced back to specific molecular targets through techniques like genetic knockdown (e.g., RNAi or CRISPR-Cas9 screens).

Polypharmacology Profiling: Once potential targets are identified, their interactions with this compound would need to be validated and characterized using the biophysical methods mentioned earlier. This would lead to a comprehensive polypharmacological profile of the compound, detailing its affinities for a range of targets. Understanding this profile is essential for developing a complete picture of its therapeutic potential and for guiding future drug development efforts.

The exploration of novel targets and polypharmacology represents a key step in moving from a single-target-focused investigation to a more systems-level understanding of the compound's action, as summarized in Table 3.

Table 3: Strategies for Exploring Novel Target Interactions

Approach Methodology Goal
Chemical Proteomics Affinity Chromatography-Mass Spectrometry Unbiased identification of binding partners.
Phenotypic Screening High-Content Imaging, Cell-Based Assays Identification of cellular effects to infer targets.

Q & A

Q. Optimization Strategies :

  • Catalyst Loading : Higher rhodium concentrations (5–10 mol%) improve regioselectivity but may increase costs.
  • Temperature Control : Elevated temperatures (150°C) enhance reaction rates but require inert atmospheres to prevent decomposition.

Basic: How is the structural integrity of this compound confirmed experimentally?

Methodological Answer:
Structural validation relies on multi-technique characterization:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Aromatic protons (δ 6.8–8.5 ppm) and fluorophenyl carbons (δ 110–160 ppm) confirm substitution patterns .
    • ¹⁹F NMR : A singlet near δ -110 ppm confirms the presence of the fluorine atom .
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass matching (e.g., calc. 356.1938 vs. found 356.1935) ensures molecular formula accuracy .
  • X-Ray Crystallography : For crystalline derivatives, SHELXL software refines dihedral angles between indole and fluorophenyl planes (e.g., 45–60°), critical for understanding steric effects .

Advanced: What strategies address regioselectivity challenges in C7 functionalization of indole derivatives?

Methodological Answer:
Regioselective C7 arylation is achieved via:

  • Directing Groups : Phosphine ligands (e.g., di-tert-butylphosphine) coordinate with rhodium, directing electrophiles to the C7 position .
  • Transition Metal Catalysis : Rhodium or palladium catalysts stabilize transition states, favoring C7 over C2/C3 positions. For example, Rh(PPh₃)₃Cl reduces competing pathways by 70% compared to Pd systems .
  • Computational Modeling : DFT calculations predict electron density at C7, guiding reagent selection (e.g., electron-deficient arylboronic acids) .

Q. SAR Workflow :

Library Synthesis : Parallel synthesis of 10–20 derivatives with varying substituents (e.g., Cl, OCH₃) .

Biological Assays : High-throughput screening against target proteins (e.g., fluorescence polarization for binding).

Computational Docking : AutoDock Vina predicts binding poses, prioritizing candidates for in vivo testing .

Basic: What purification techniques are optimal for isolating this compound derivatives?

Methodological Answer:

  • Column Chromatography : Silica gel with EtOAc/hexane (30:70) resolves polar byproducts (Rf = 0.3–0.5) .
  • Recrystallization : Ethanol/water mixtures (80:20) yield high-purity crystals (>95%) for X-ray studies .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) separate diastereomers (e.g., from asymmetric catalysis) .

Note : For structural refinement in crystallography, SHELXL-2018 is recommended for handling fluorine displacement parameters and hydrogen bonding networks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.